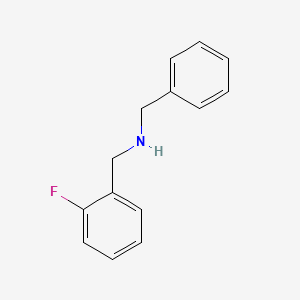

Benzyl-(2-fluoro-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl-(2-fluoro-benzyl)-amine, also known as 2-fluoro-benzyl-benzylamine, is a type of substituted amine and a key intermediate in synthetic organic chemistry. It is used for the synthesis of various compounds and can be easily obtained from commercially available benzyl amine. The structure of 2-fluoro-benzyl-benzylamine is C7H9FN and it is a colorless liquid with a boiling point of 102-103°C and a melting point of -45°C.

Applications De Recherche Scientifique

- Field : Applied Microbiology and Biotechnology .

- Application : Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

- Methods : The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .

- Results : The direct formation of the C-F bond by fluorinase is the most effective and promising method. The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .

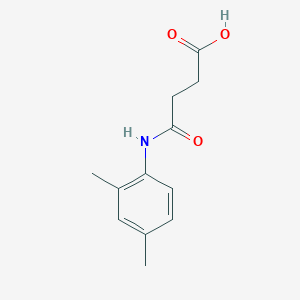

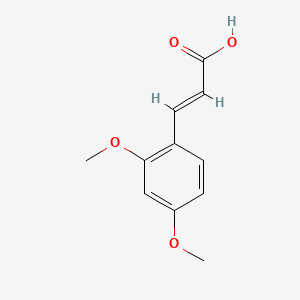

- Field : Crystallography .

- Application : This compound is used in crystal structure studies .

- Methods : The crystal structure of the title compound, C11H11FO2, was studied. The methine CH forms an intra-molecular hydrogen bond with the carboxyl- O atom .

- Results : The molecules form dimers through hydrogen bonding between carboxyl- groups. These dimers are linked to each other by C - H⋯O contacts between the benzene and carbonyl groups of adjoining molecules .

- Field : Organic Chemistry .

- Application : Reactions that occur at the benzylic position are very important for synthesis problems .

- Methods : The free radical bromination of alkyl benzenes is one of the reactions that occur at the benzylic position .

- Results : This reaction involves a benzene ring and an alkyl group attached to that .

Enzymatic Synthesis of Fluorinated Compounds

(E)-2-(2-Fluoro-benzyl-idene)butanoic Acid

Reactions at the Benzylic Position

- Field : Medicinal Chemistry .

- Application : 2-Fluorobenzylamine was used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity .

- Methods : The specific methods of synthesis are not detailed in the source, but it would typically involve a series of organic reactions to form the desired compound .

- Results : The resulting compound, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, demonstrated anticonvulsant activity .

- Field : Organic Chemistry .

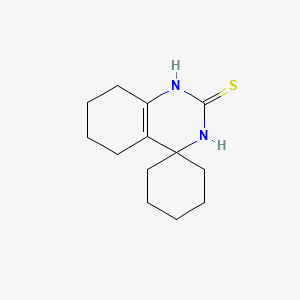

- Application : 2-Fluorobenzylamine was also used in the synthesis and study of the structure-activity relationship of a series of substituted spirohydantoins .

- Methods : The specific methods of synthesis are not detailed in the source, but it would typically involve a series of organic reactions to form the desired compound .

- Results : The resulting series of substituted spirohydantoins were synthesized and their structure-activity relationships were studied .

- Field : Crystallography .

- Application : 2-Fluorobenzyl chloride, a compound similar to “Benzyl-(2-fluoro-benzyl)-amine”, is used in crystal structure studies .

- Methods : The crystal structure of the compound is studied using various crystallographic techniques .

- Results : The structure, properties, spectra, suppliers and links for 2-Fluorobenzyl chloride were determined .

Synthesis of Anticonvulsant Compounds

Synthesis of Spirohydantoins

Use in Crystallography

- Field : Medicinal Chemistry .

- Application : 2-Fluorobenzylamine was used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity .

- Methods : The specific methods of synthesis are not detailed in the source, but it would typically involve a series of organic reactions to form the desired compound .

- Results : The resulting compound, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, demonstrated anticonvulsant activity .

- Field : Organic Chemistry .

- Application : 2-Fluorobenzylamine was also used in the synthesis and study of the structure-activity relationship of a series of substituted spirohydantoins .

- Methods : The specific methods of synthesis are not detailed in the source, but it would typically involve a series of organic reactions to form the desired compound .

- Results : The resulting series of substituted spirohydantoins were synthesized and their structure-activity relationships were studied .

- Field : Crystallography .

- Application : 2-Fluorobenzyl chloride, a compound similar to “Benzyl-(2-fluoro-benzyl)-amine”, is used in crystal structure studies .

- Methods : The crystal structure of the compound is studied using various crystallographic techniques .

- Results : The structure, properties, spectra, suppliers and links for 2-Fluorobenzyl chloride were determined .

Synthesis of Anticonvulsant Compounds

Synthesis of Spirohydantoins

Use in Crystallography

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIOLPRORSUAGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355637 |

Source

|

| Record name | Benzyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2-fluoro-benzyl)-amine | |

CAS RN |

69875-87-2 |

Source

|

| Record name | Benzyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)